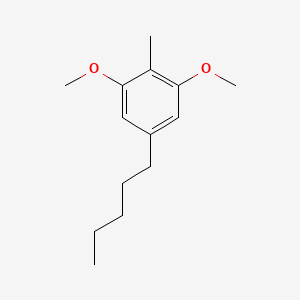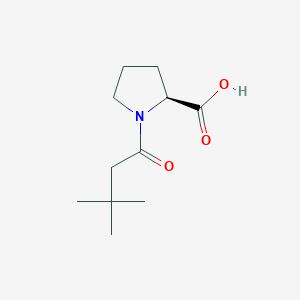
(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidin-2-carbonsäure ist eine chirale Verbindung, die zur Klasse der Pyrrolidincarbonsäuren gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrrolidinrings, einer Carbonsäuregruppe und eines 3,3-Dimethylbutanoyl-Substituenten aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidin-2-carbonsäure kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Kondensation eines Pyrrolidinderivats mit 3,3-Dimethylbutanoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um eine hohe Selektivität und Ausbeute zu gewährleisten.
Ein anderer Ansatz beinhaltet die Verwendung einer Paal-Knorr-Pyrrolkondensationsreaktion, bei der 2,5-Dimethoxytetrahydrofuran unter milden Bedingungen in Gegenwart einer katalytischen Menge an Eisen(III)chlorid mit einem geeigneten Amin umgesetzt wird . Diese Methode ermöglicht die Synthese von N-substituierten Pyrrolen, die dann weiter funktionalisiert werden können, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidin-2-carbonsäure erfolgt typischerweise in großtechnischen Batch- oder kontinuierlichen Verfahren. Diese Methoden verwenden optimierte Reaktionsbedingungen, wie z. B. kontrollierte Temperatur und Druck, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken wie Chromatographie gewährleistet die Produktion von hochreinen Verbindungen, die für verschiedene Anwendungen geeignet sind.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a pyrrolidine derivative with a 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Another approach involves the use of a Paal-Knorr pyrrole condensation reaction, where 2,5-dimethoxytetrahydrofuran is reacted with an appropriate amine under mild conditions in the presence of a catalytic amount of iron(III) chloride . This method allows for the synthesis of N-substituted pyrroles, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Reaktionstypen
(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidin-2-carbonsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Carbonsäuregruppe oder die 3,3-Dimethylbutanoylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Amine, Alkohole, Thiole.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führen Oxidationsreaktionen typischerweise zu Carbonsäuren oder Ketonen, während Reduktionsreaktionen Alkohole oder Amine erzeugen. Substitutionsreaktionen führen zur Bildung verschiedener substituierter Derivate.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidin-2-carbonsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexer organischer Moleküle und als chirales Hilfsmittel in der asymmetrischen Synthese.
Biologie: Untersucht hinsichtlich seiner möglichen Rolle bei der Hemmung von Enzymen und als Ligand für Rezeptorstudien.
Medizin: Erforscht hinsichtlich seiner möglichen therapeutischen Anwendungen, einschließlich als entzündungshemmendes oder Antikrebsmittel.
Industrie: Wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann je nach Zielstruktur und Kontext ihrer Verwendung als Inhibitor oder Aktivator wirken. Zu den an seinem Wirkmechanismus beteiligten Wegen gehören die Bindung an aktive Zentren, die Veränderung der Enzymaktivität und die Modulation von Signaltransduktionswegen .
Wirkmechanismus
The mechanism of action of (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin-2-carbonsäure: Ein einfacheres Analogon ohne den 3,3-Dimethylbutanoyl-Substituenten.
Prolin: Eine natürlich vorkommende Aminosäure mit einer ähnlichen Pyrrolidinringstruktur.
N-Acylpyrrole: Verbindungen mit ähnlichen Acylgruppen, die an den Pyrrolring gebunden sind.
Einzigartigkeit
(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidin-2-carbonsäure ist aufgrund ihrer spezifischen strukturellen Merkmale einzigartig, darunter das chirale Zentrum und die sperrige 3,3-Dimethylbutanoylgruppe. Diese Merkmale verleihen ihr besondere chemische und biologische Eigenschaften, was sie für spezialisierte Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
(2S)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)7-9(13)12-6-4-5-8(12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
ICGZUNNKSIRQNH-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)CC(=O)N1CCC[C@H]1C(=O)O |
Kanonische SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
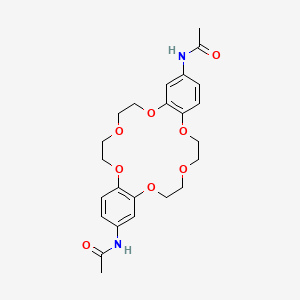
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)
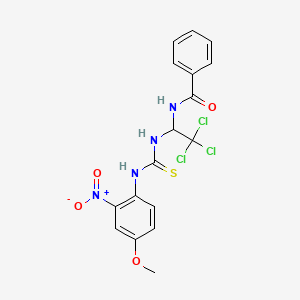
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
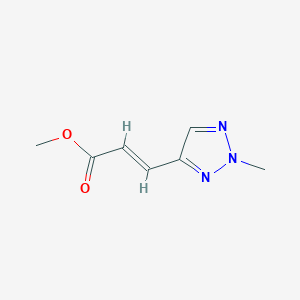
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
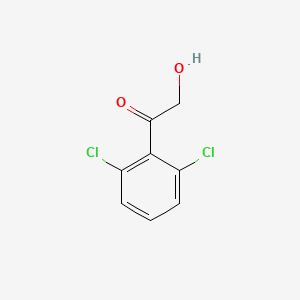
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
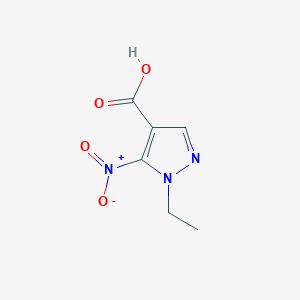

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
